4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide
Overview
Description
4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide is a synthetic organic compound with the molecular formula C₁₆H₁₉ClN₄O₄ This compound is characterized by its complex structure, which includes a piperazine ring, a chloroacetyl group, and a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
They combine with specific sodium ion (Na+) channel sites on the nerve membrane and affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on its similarity to local anesthetics, it can be inferred that it may affect the sodium ion channels, which play a crucial role in nerve impulse transmission .
Result of Action
Similar compounds, such as local anesthetics, block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
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Acetylation: : The resulting chloroacetyl piperazine derivative is then acetylated using acetic anhydride or acetyl chloride. This step is usually performed under reflux conditions to ensure complete conversion.
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Coupling with Benzamide: : The final step involves coupling the acetylated piperazine derivative with N-methylbenzamide. This can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding carboxylic acids and amines.
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Oxidation and Reduction: : The piperazine ring and the benzamide moiety can be subjected to oxidation and reduction reactions, respectively, to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biological Research: It serves as a probe in biochemical assays to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-ethylbenzamide
- 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-propylbenzamide
- 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-butylbenzamide
Uniqueness
Compared to its analogs, 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
4-[[2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetyl]amino]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4/c1-18-15(24)10-2-4-11(5-3-10)20-13(22)8-12-16(25)19-6-7-21(12)14(23)9-17/h2-5,12H,6-9H2,1H3,(H,18,24)(H,19,25)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKDSVMEHZCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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